molecular formula C18H19BrN2O4 B390695 N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

Katalognummer: B390695
Molekulargewicht: 407.3g/mol
InChI-Schlüssel: JVBLUVWIHJWFDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide typically involves a multi-step process:

    Bromination: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Formation of the Oxalamide Linkage: This step involves the reaction of the brominated phenyl compound with oxalyl chloride to form an intermediate, which is then reacted with a dimethoxy-substituted phenyl ethylamine to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and high-efficiency purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where brominated and methoxy-substituted compounds have shown efficacy.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s binding affinity to various enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways, leading to effects such as apoptosis or inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chloro-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
  • N-(4-Fluoro-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
  • N-(4-Methyl-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide

Uniqueness

N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to specific targets.

Eigenschaften

Molekularformel

C18H19BrN2O4

Molekulargewicht

407.3g/mol

IUPAC-Name

N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

InChI

InChI=1S/C18H19BrN2O4/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-17(22)18(23)21-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

JVBLUVWIHJWFDZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.